molecular formula C15H14N4O2S B2983296 N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide CAS No. 1421491-44-2

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide

Cat. No.: B2983296
CAS No.: 1421491-44-2
M. Wt: 314.36
InChI Key: VTMCBGMMCYIELF-UHFFFAOYSA-N
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Description

N-(6-(1H-Imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with an imidazole moiety at the 6-position and a phenylmethanesulfonamide group at the 3-position. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators, owing to the sulfonamide group’s propensity for hydrogen bonding and the imidazole-pyridine scaffold’s role in metal coordination .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-22(21,11-13-4-2-1-3-5-13)18-14-6-7-15(17-10-14)19-9-8-16-12-19/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCBGMMCYIELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyridine ring, and finally the attachment of the phenylmethanesulfonamide group. Key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia.

    Construction of the pyridine ring: This often involves cyclization reactions using appropriate precursors.

    Attachment of the phenylmethanesulfonamide group: This step typically involves sulfonylation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular pathways and biological responses, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from analogs like the ester (ethyl carboxylate) and alcohol derivatives, which may exhibit lower electrophilicity and altered solubility profiles. Sulfonamides are typically more polar and acidic (pKa ~10–11) compared to esters (pKa ~25–30) or alcohols (pKa ~15–20), influencing binding affinity in biological systems . The imidazole substituent (as in the target and ethyl carboxylate analog) enables metal coordination and π-π stacking, whereas the pyrazole in [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol offers a different hydrogen-bonding topology .

Molecular Weight and Physicochemical Properties :

  • The target compound (314.36 g/mol) is heavier than its analogs (175–209 g/mol), primarily due to the phenylmethanesulfonamide group. Higher molecular weight may impact bioavailability but could enhance target specificity in enzyme-binding pockets.
  • Purity data (e.g., 95% for ethyl carboxylate) suggest these compounds are synthetically accessible, though purification challenges may arise for bulkier derivatives like the target sulfonamide .

Biological Activity

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of an imidazole ring, a pyridine moiety, and a phenylmethanesulfonamide group. Its molecular formula is C19H19N7O2SC_{19}H_{19}N_7O_2S, with a molecular weight of approximately 393.46 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Imidazole RingC3H4N2
Pyridine MoietyC5H4N
Phenylmethanesulfonamide GroupC7H8N2O2S

Research indicates that compounds containing imidazole and pyridine rings often exhibit diverse pharmacological effects. The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes, cancer progression, and microbial resistance.

Antimicrobial Activity

Studies have shown that imidazole-containing compounds possess notable antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of related compounds:

CompoundZone of Inhibition (mm)Tested Strain
Compound 128E. coli
Compound 232P. aeruginosa
Compound 331B. subtilis

These findings suggest that this compound may exhibit similar antimicrobial effects.

Anti-inflammatory Potential

Imidazole derivatives are also recognized for their anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines, thus modulating immune responses. The compound's ability to inhibit key inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of imidazole derivatives, providing insights into structure-activity relationships (SAR). For example:

  • Study on Anticancer Activity : A study highlighted that imidazole derivatives showed promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Preclinical Studies : In vivo studies demonstrated that modifications to the imidazole ring enhanced bioavailability and reduced toxicity, suggesting a pathway for developing safer therapeutic agents.
  • Mechanistic Insights : Research has identified that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their potential as anticancer agents.

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